1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2,3-dichloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
2,3-Dichloropyridine: Lacks the trifluoromethyl group but shares the dichloropyridine core.
Trifluoroacetophenone: Contains the trifluoromethyl ketone group but lacks the pyridine ring.
Uniqueness: 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is unique due to the combination of the trifluoromethyl ketone group and the dichloropyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dichloropyridin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-3(1-2-13-6(4)9)5(14)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQGTDRIXSKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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